molecular formula C10H22N2O B13168589 4-(1-Aminopropan-2-yl)-1-ethylpiperidin-4-ol

4-(1-Aminopropan-2-yl)-1-ethylpiperidin-4-ol

Cat. No.: B13168589
M. Wt: 186.29 g/mol
InChI Key: RQRXONSUDMWEEU-UHFFFAOYSA-N
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Description

4-(1-Aminopropan-2-yl)-1-ethylpiperidin-4-ol is a chemical compound that belongs to the class of piperidines Piperidines are heterocyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminopropan-2-yl)-1-ethylpiperidin-4-ol typically involves the reaction of 1-ethylpiperidin-4-one with 1-aminopropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminopropan-2-yl)-1-ethylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

4-(1-Aminopropan-2-yl)-1-ethylpiperidin-4-ol has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is used to study the effects of piperidine derivatives on biological systems. It may be used in assays to investigate enzyme activity or receptor binding.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. It may exhibit pharmacological properties such as analgesic, anti-inflammatory, or antimicrobial activities.

    Industry: In industrial applications, the compound is used as a precursor in the synthesis of specialty chemicals and materials. It may also be used in the formulation of certain products, such as coatings or adhesives.

Mechanism of Action

The mechanism of action of 4-(1-Aminopropan-2-yl)-1-ethylpiperidin-4-ol involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(1-Aminopropan-2-yl)-1-ethylpiperidin-4-ol include other piperidine derivatives, such as:

  • 1-Ethyl-4-piperidone
  • 4-(1-Aminopropan-2-yl)piperidine
  • 1-Methyl-4-piperidone

Uniqueness

This compound is unique due to its specific structural features and functional groups. These characteristics confer distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential pharmacological activities set it apart from other similar compounds.

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

4-(1-aminopropan-2-yl)-1-ethylpiperidin-4-ol

InChI

InChI=1S/C10H22N2O/c1-3-12-6-4-10(13,5-7-12)9(2)8-11/h9,13H,3-8,11H2,1-2H3

InChI Key

RQRXONSUDMWEEU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)(C(C)CN)O

Origin of Product

United States

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